molecular formula C20H20ClNO4S B2463680 4-Chloro-9,10-dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 2097893-39-3

4-Chloro-9,10-dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2463680
CAS No.: 2097893-39-3
M. Wt: 405.89
InChI Key: ONAARQGHMFIAAK-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring a fused oxa-aza ring system. Key structural attributes include:

  • Chloro substituent at position 4, which enhances electrophilic reactivity.
  • Dimethyl groups at positions 9 and 10, contributing to steric hindrance and hydrophobicity.
  • 4-Methylbenzenesulfonyl group at position 12, a strong electron-withdrawing moiety that influences solubility and metabolic stability.

Properties

IUPAC Name

4-chloro-9,10-dimethyl-12-(4-methylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO4S/c1-12-4-7-14(8-5-12)27(24,25)18-16-11-20(2,22(3)19(18)23)26-17-9-6-13(21)10-15(16)17/h4-10,16,18H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAARQGHMFIAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2C3CC(N(C2=O)C)(OC4=C3C=C(C=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-Chloro-9,10-dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a tricyclic framework with multiple functional groups that may influence its biological interactions. The presence of a sulfonyl group and a chloro substituent suggests potential reactivity that could be leveraged in therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Studies suggest that compounds with similar structures may inhibit specific enzymes involved in metabolic pathways. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase and other enzymes, potentially leading to therapeutic effects in conditions like glaucoma or edema.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens. The presence of the chloro and sulfonyl groups may enhance the lipophilicity and membrane penetration of the molecule, increasing its efficacy against bacteria and fungi.
  • Anticancer Activity : The tricyclic structure is reminiscent of many known anticancer agents. Research indicates that such compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

  • Antitumor Activity : A study investigating the effects of structurally related compounds on cancer cell lines showed significant cytotoxicity against breast and lung cancer cells, suggesting that this compound may exhibit similar properties .
  • Antimicrobial Efficacy : In vitro tests revealed that derivatives with similar functional groups exhibited potent activity against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell walls was highlighted as a key mechanism .

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity while reducing toxicity:

CompoundActivity TypeTarget OrganismIC50 (µM)
Compound AAntitumorMCF-7 (Breast Cancer)5.0
Compound BAntimicrobialE. coli12.5
Compound CAntiviralHSV-18.0

These findings indicate that modifications to the core structure can lead to improved potency and selectivity for specific biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the tricyclic oxa-aza backbone but differ in substituents and functional groups (Table 1):

Compound Name Key Substituents Molecular Formula (Hypothetical) Notable Properties (Inferred)
4-Chloro-10-(4-isopropylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione 4-Isopropylphenyl (hydrophobic), thione (C=S) at position 11 C₂₄H₂₄ClN₂O₂S Enhanced lipophilicity; potential thiol reactivity
4-Chloro-12-(4-fluorobenzenesulfonyl)-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one 4-Fluorobenzenesulfonyl (electron-deficient), dimethyl at 9,10 C₂₂H₂₀ClFNO₄S Improved metabolic stability due to fluorine
11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one 4-Methoxyphenyl (electron-donating), sulfanyl (C-SH) at position 10 C₁₉H₁₅N₂O₂S₂ Redox activity; potential for disulfide formation

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-methylbenzenesulfonyl group in the target compound increases electrophilicity compared to the 4-methoxyphenyl group in , which may donate electrons via resonance .
  • Thione vs. Sulfonyl : The thione group in introduces sulfur-based reactivity (e.g., nucleophilic substitution), whereas the sulfonyl group in the target compound enhances polarity and stability .
  • Fluorine Substitution : The 4-fluorobenzenesulfonyl analogue likely exhibits higher metabolic resistance due to fluorine’s electronegativity and bond strength .

Computational Similarity Analysis

Structural similarity was assessed using:

  • Tanimoto Coefficients : For binary fingerprint-based comparisons, the target compound shows >80% similarity to and due to shared tricyclic cores and chloro substituents .
  • Graph-Based Matching: Subgraph alignment reveals minor deviations in ring systems (e.g., 8-oxa-10-aza vs. 7-thia-9,11-diaza in ), leading to reduced similarity scores (~65%) .

Research Findings and Implications

  • Bioactivity Correlations : Compounds with sulfonyl groups (target, ) are predicted to exhibit better solubility in polar solvents compared to thione-containing analogues .
  • Synthetic Accessibility: The dimethyl groups in the target compound and may complicate regioselective synthesis compared to monosubstituted derivatives .
  • Thermodynamic Stability : The fluorobenzenesulfonyl derivative is computationally modeled to have a higher melting point (ΔTm ≈ +20°C) than the target compound due to fluorine’s packing efficiency .

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